
(4-Methylsulfanylphenyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylsulfanylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO2S2. This compound is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with a methylsulfanyl group. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfanylphenyl)methanesulfonyl chloride typically involves the chlorination of the corresponding sulfonyl compound. One common method is the reaction of (4-Methylsulfanylphenyl)methanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(4-Methylsulfanylphenyl)methanesulfonic acid+SOCl2→(4-Methylsulfanylphenyl)methanesulfonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the chlorination of methanesulfonic acid derivatives using chlorinating agents such as phosphorus pentachloride (PCl5) or phosgene (COCl2). These methods offer high yields and are suitable for large-scale production.
化学反应分析
Types of Reactions
(4-Methylsulfanylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The sulfonyl chloride group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols under basic conditions.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in an appropriate solvent.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfones: Formed from the oxidation of the methylsulfanyl group.
Thiols: Formed from the reduction of the sulfonyl chloride group.
科学研究应用
(4-Methylsulfanylphenyl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (4-Methylsulfanylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate derivatives. The methylsulfanyl group can undergo oxidation to form a sulfone, which can further participate in various chemical transformations.
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a similar sulfonyl chloride group but lacking the phenyl and methylsulfanyl substituents.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene group instead of the methylsulfanyl group, commonly used in organic synthesis.
Benzoyl chloride: Contains a benzoyl group instead of the sulfonyl chloride group, used in the synthesis of benzoyl derivatives.
Uniqueness
(4-Methylsulfanylphenyl)methanesulfonyl chloride is unique due to the presence of both a sulfonyl chloride and a methylsulfanyl group on the phenyl ring. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications in various fields.
属性
分子式 |
C8H9ClO2S2 |
|---|---|
分子量 |
236.7 g/mol |
IUPAC 名称 |
(4-methylsulfanylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO2S2/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 |
InChI 键 |
GMUDQBSNJWFQBW-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


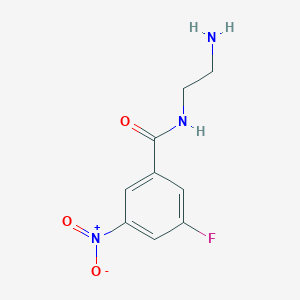
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)

![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
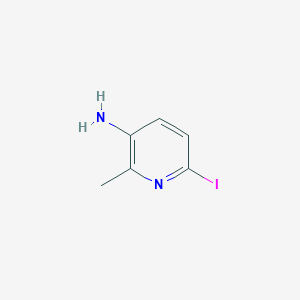
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
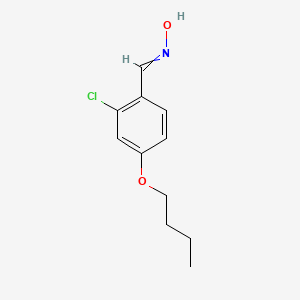
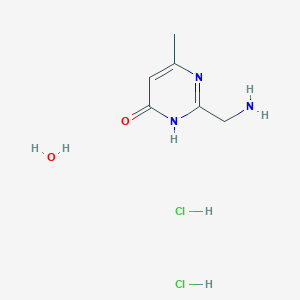
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)

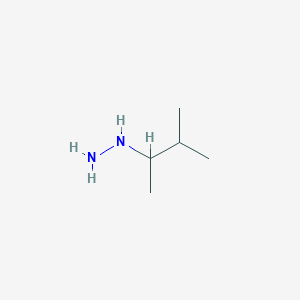
![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
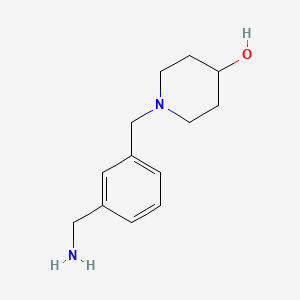
![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
